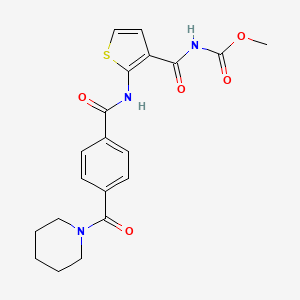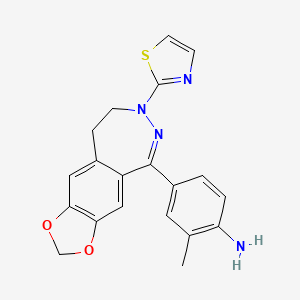
AMPA/kainate antagonist-2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPA/kainate antagonist-2 is a compound that inhibits the activity of AMPA and kainate receptors, which are types of ionotropic glutamate receptors. These receptors play a crucial role in excitatory neurotransmission in the central nervous system. This compound has been studied for its potential therapeutic applications in various neurological and psychiatric disorders, including epilepsy, neuropathic pain, and migraine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of AMPA/kainate antagonist-2 involves several steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a suitable precursor, followed by functional group modifications and coupling reactions to introduce the desired pharmacophore . Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, optimizing reaction conditions, and ensuring the purity and consistency of the final product. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions: AMPA/kainate antagonist-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired transformation .
Major Products Formed: The major products formed from these reactions include intermediates with modified functional groups, which are further processed to yield the final this compound compound .
Scientific Research Applications
AMPA/kainate antagonist-2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the structure and function of ionotropic glutamate receptors. In biology, it helps elucidate the role of these receptors in synaptic transmission and plasticity. In medicine, this compound is investigated for its potential therapeutic effects in treating neurological disorders such as epilepsy, neuropathic pain, and migraine . Additionally, it has applications in the pharmaceutical industry for the development of new drugs targeting glutamate receptors .
Mechanism of Action
AMPA/kainate antagonist-2 exerts its effects by binding to the AMPA and kainate receptors, thereby inhibiting their activity. This prevents the influx of calcium and sodium ions into the neurons, reducing excitatory neurotransmission. The molecular targets of this compound include the ligand-binding domains of the AMPA and kainate receptors, which are critical for receptor activation and ion channel opening . The inhibition of these receptors can modulate synaptic plasticity and reduce neuronal excitability, providing therapeutic benefits in various neurological conditions .
Comparison with Similar Compounds
AMPA/kainate antagonist-2 is unique in its ability to selectively inhibit both AMPA and kainate receptors. Similar compounds include other AMPA receptor antagonists such as perampanel and kainate receptor antagonists like LY293558 . Compared to these compounds, this compound offers a broader spectrum of activity, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C20H18N4O2S |
|---|---|
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-methyl-4-[7-(1,3-thiazol-2-yl)-8,9-dihydro-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl]aniline |
InChI |
InChI=1S/C20H18N4O2S/c1-12-8-14(2-3-16(12)21)19-15-10-18-17(25-11-26-18)9-13(15)4-6-24(23-19)20-22-5-7-27-20/h2-3,5,7-10H,4,6,11,21H2,1H3 |
InChI Key |
FBOBFNBQTZFXPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NN(CCC3=CC4=C(C=C32)OCO4)C5=NC=CS5)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


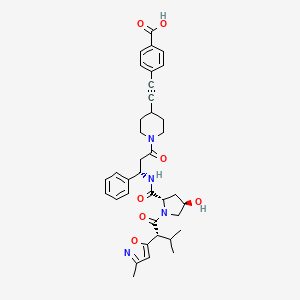
![2-[(3S,4R)-3-hydroxyoxan-4-yl]-5-methyl-6-[[4-(1,3-oxazol-4-yl)phenyl]methyl]-3H-isoindol-1-one](/img/structure/B11932027.png)
![2-[5-(1H-indol-5-yl)-3-oxo-1H-isoindol-2-yl]-2-phenyl-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11932031.png)
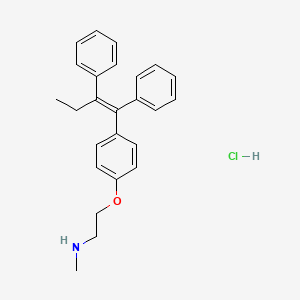
![2-[2-(3,4-Dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B11932047.png)

![(3E)-3-[(2,5-dihydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B11932061.png)
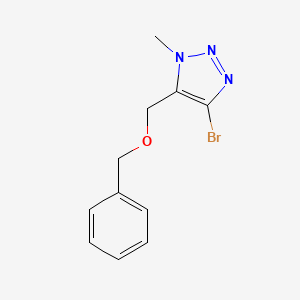
![5-[(2S,5R)-5-methyl-4-propylmorpholin-2-yl]pyridin-2-amine](/img/structure/B11932079.png)

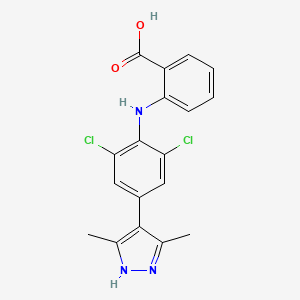
![1-[(4-Phenoxyphenyl)methyl]-3-(1-prop-2-enoylpiperidin-3-yl)pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B11932084.png)

